molecular formula C9H16BrNO3 B15125377 tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate

tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate

Cat. No.: B15125377
M. Wt: 266.13 g/mol
InChI Key: KJXIUKCWXXPPLD-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate is a chemical compound with the molecular formula C9H16BrNO3 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromine atom, and a keto group on a butan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 4-bromo-3-oxobutan-2-one in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-bromo-3-oxobutan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a keto group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H16BrNO3

Molecular Weight

266.13 g/mol

IUPAC Name

tert-butyl N-(4-bromo-3-oxobutan-2-yl)carbamate

InChI

InChI=1S/C9H16BrNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)

InChI Key

KJXIUKCWXXPPLD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CBr)NC(=O)OC(C)(C)C

Origin of Product

United States

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